molecular formula C18H21NOS B5142239 N-(4-butylphenyl)-2-(methylthio)benzamide

N-(4-butylphenyl)-2-(methylthio)benzamide

Cat. No. B5142239
M. Wt: 299.4 g/mol
InChI Key: GIVRQXLFTLDXJL-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-(4-butylphenyl)-2-(methylthio)benzamide acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and cognitive function. By enhancing the activity of this receptor, N-(4-butylphenyl)-2-(methylthio)benzamide may improve cognitive function and have neuroprotective effects. In cancer cells, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-(4-butylphenyl)-2-(methylthio)benzamide may induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance cognitive function and improve memory in animal models. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the M1 muscarinic acetylcholine receptor. However, N-(4-butylphenyl)-2-(methylthio)benzamide also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several potential future directions for research on N-(4-butylphenyl)-2-(methylthio)benzamide. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a cancer therapy, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a treatment for autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis and purification of N-(4-butylphenyl)-2-(methylthio)benzamide, as well as to investigate its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

N-(4-butylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process that involves the reaction of 4-butylphenylboronic acid with 2-bromo-4-methylthiophenol, followed by the coupling reaction with 2-aminobenzamide. The resulting compound is then purified through column chromatography to obtain N-(4-butylphenyl)-2-(methylthio)benzamide.

Scientific Research Applications

N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(4-butylphenyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVRQXLFTLDXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-(methylsulfanyl)benzamide

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